(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18725402
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | NZFMYDNPOGZVOM-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol . Its IUPAC name is (2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid, reflecting the (S)-configuration at the α-carbon. The bromine atom at the ortho position of the benzyl group introduces steric and electronic effects that influence reactivity and biological interactions .
Key Physicochemical Data:
| Property | Value |
|---|---|
| Boiling Point | 385.4 ± 37.0 °C (predicted) |
| Density | 1.517 ± 0.06 g/cm³ |
| pKa | 3.30 ± 0.10 (predicted) |
| Melting Point | 226–231 °C (analogous) |
| Solubility | Limited in polar solvents |
The compound’s low predicted pKa (3.30) suggests strong acidic character, typical of α-amino acids. The bromine atom enhances lipophilicity, which may improve membrane permeability in biological systems .
Synthesis and Production
Synthetic Routes
The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves enantioselective strategies to achieve the desired (S)-configuration. A plausible route includes:
-
Starting Material: 2-Bromobenzyl bromide or 2-bromophenylalanine derivatives .
-
Alkylation: Reaction with a protected serine or homoserine analog under basic conditions (e.g., NaH) to introduce the benzyl group .
-
Deprotection: Acidic hydrolysis (e.g., HCl) removes protecting groups, yielding the free amino acid .
-
Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .
Industrial-Scale Challenges
Industrial production requires optimizing enantiomeric excess (ee) and yield. Asymmetric catalysis using transition-metal complexes or organocatalysts could enhance stereoselectivity . Current market analogs, such as 3-Amino-2-(3-bromobenzyl)propanoic acid, are priced at $524–$1,157 per gram, reflecting the complexity of brominated amino acid synthesis .
Chemical Reactivity and Derivatives
Functional Group Transformations
The bromine atom and amino-carboxyl backbone enable diverse reactions:
-
Nucleophilic Substitution: Bromine can be replaced with -OH or -NH₂ groups using aqueous NaOH or ammonia .
-
Reduction: Catalytic hydrogenation (Pd/C) removes the bromine, yielding a benzyl derivative .
-
Oxidation: Strong oxidants (e.g., KMnO₄) convert the benzyl group to a carboxylic acid .
Major Derivatives and Applications
| Derivative | Application |
|---|---|
| Hydroxyl-substituted analog | Enzyme inhibition studies |
| Amine-substituted analog | Peptide mimetics |
| Benzaldehyde derivative | Fluorescent probes |
Scientific Research Applications
Medicinal Chemistry
The bromobenzyl group enhances binding to aromatic residues in enzyme active sites. Preclinical studies on analogs suggest potential in:
-
Neurological Disorders: Modulation of GABA receptors due to structural mimicry of inhibitory neurotransmitters .
-
Anticancer Agents: Bromine’s electron-withdrawing effects may disrupt DNA replication in tumor cells .
Material Science
Brominated amino acids serve as crosslinkers in polymer networks, improving thermal stability .
Mechanism of Action
The (S)-enantiomer’s mechanism likely involves stereospecific interactions with biological targets. For example:
-
Enzyme Inhibition: The bromobenzyl group fits into hydrophobic pockets, while the carboxylate binds catalytic metal ions .
-
Receptor Modulation: The (S)-configuration may align with chiral binding sites in ionotropic receptors .
Comparison with Structural Analogs
Halogen-Substituted Derivatives
| Compound | Boiling Point (°C) | Bioactivity |
|---|---|---|
| (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid | 378.2 ± 35.0 | Moderate antimicrobial |
| (S)-3-Amino-2-(2-fluorobenzyl)propanoic acid | 372.5 ± 32.5 | Enhanced CNS penetration |
Bromine’s larger atomic radius and polarizability confer stronger van der Waals interactions compared to chlorine or fluorine .
Stereochemical Considerations
The (R)-enantiomer of 3-Amino-2-(2-bromobenzyl)propanoic acid shows 40% lower affinity for GABA-A receptors than the (S)-form in preclinical models, highlighting the importance of chirality .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume